1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone
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Description
1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone is a useful research compound. Its molecular formula is C22H19NO4 and its molecular weight is 361.397. The purity is usually 95%.
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Scientific Research Applications
Organic Impurity Profiling
- In the synthesis of methylone from catechol, 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone was identified as one of the organic impurities. This study contributes to understanding the chemical profiles of methylone and its intermediate compounds, highlighting the role of this compound in the synthesis process (Heather et al., 2017).
Vinylphosphonium Salt Mediated Reactions
- The compound reacts in a vinylphosphonium salt mediated reaction, highlighting its reactivity and potential applications in organic synthesis (Yavari et al., 2006).
Structural Analysis
- Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular and electronic structures. This is vital for understanding the compound's behavior in various applications (Low et al., 2004).
Synthesis of Novel Compounds
- Research on the synthesis of novel compounds incorporating the 1,3-benzodioxol nucleus has been carried out. This research is significant for developing new materials and drugs (Chauhan et al., 2008).
Fragrance Material Review
- The compound has been reviewed as a fragrance ingredient, indicating its potential use in the fragrance industry (Mcginty et al., 2012).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-phenoxyanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-20(16-6-11-21-22(14-16)26-15-25-21)12-13-23-17-7-9-19(10-8-17)27-18-4-2-1-3-5-18/h1-11,14,23H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWNSYGVYTUUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.